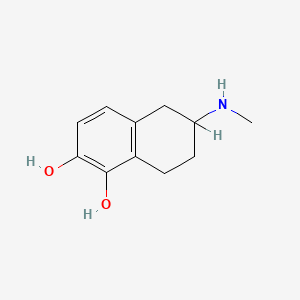
5,6-Dihydroxy-2-methylaminotetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-2-methylaminotetralin is a bioactive chemical.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing and purifying 5,6-Dihydroxy-2-methylaminotetralin with isotopic labeling?
- Answer: Synthesis can incorporate deuterated reagents like methylamine-d5·DCl (99 atom% D, CAS 14779-55-6) for isotopic tracing in pharmacokinetic studies. Purification typically involves reverse-phase HPLC with UV detection (λmax ~220–230 nm) to isolate the compound from byproducts. Deuterated reagents enable tracking metabolic stability in vivo while minimizing isotopic interference .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer: Use a combination of analytical techniques:
- HPLC-UV/Vis : Compare retention times and spectral profiles to reference standards (e.g., hemifumarate salts, ≥98% purity, λmax 221 nm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 262.3 g/mol for hemifumarate derivatives) and isotopic patterns .
- NMR : Assign hydroxyl and methylamine proton signals to verify regiochemistry.
Q. What storage conditions optimize the stability of this compound?
- Answer: Store lyophilized samples at -20°C in airtight, light-protected vials. Aqueous solutions should be prepared fresh due to potential oxidation of catechol moieties. Stability studies for related hydroxy-tryptamines indicate ≥2-year stability under these conditions .
Q. Which receptor-binding assays are suitable for initial pharmacological profiling of this compound?
- Answer: Prioritize radioligand displacement assays using:
- Serotonergic receptors (5-HT1A/2A) : Due to structural similarity to tetralin derivatives.
- Adrenergic receptors (α2/β) : Methylamine substituents may modulate affinity.
- Functional assays (e.g., cAMP inhibition) can complement binding data .
Advanced Research Questions
Q. How can computational models resolve structure-activity relationships (SAR) for this compound?
- Answer: Combine two approaches:
- Single-receptor modeling : Train machine learning (ML) models on datasets like Saito et al.’s agonistic profiles for 52 mouse receptors to predict binding .
- Multi-receptor meta-analysis : Apply multidimensional metrics (e.g., Haddad et al.’s hybrid models) to reconcile divergent chemical feature clusters from heterologous expression studies .
Q. What strategies address contradictions in pharmacological data across studies?
- Answer: Discrepancies often arise from methodological differences (e.g., receptor diversity, ligand concentrations). To resolve:
- Meta-analysis : Re-analyze datasets using unified parameters (e.g., EC50 normalization) .
- Hybrid wet-lab/computational workflows : Validate ML-predicted targets via site-directed mutagenesis or knockout models .
Q. How should researchers design experiments bridging in vitro receptor activity and in vivo behavioral outcomes?
- Answer: Use a tiered approach:
In vitro : Measure ligand efficacy (e.g., Emax, EC50) across receptor isoforms.
Ex vivo : Assess metabolite stability using deuterated analogs in tissue homogenates .
In vivo : Corrogate behavioral assays (e.g., locomotor activity in mice) with pharmacokinetic profiling .
Q. What methodologies elucidate metabolic pathways of this compound?
- Answer: Employ:
特性
CAS番号 |
39478-89-2 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C11H15NO2/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14/h2,5,8,12-14H,3-4,6H2,1H3 |
InChIキー |
BHDFPNRSDABMPW-UHFFFAOYSA-N |
SMILES |
CNC1CCC2=C(C1)C=CC(=C2O)O |
正規SMILES |
CNC1CCC2=C(C1)C=CC(=C2O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
38313-28-9 (hydrobromide) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5,6-dihydroxy-2-(methyl)aminotetralin 5,6-dihydroxy-2-(methylamino)tetralin 5,6-dihydroxy-2-methylaminotetralin 5,6-dihydroxy-2-methylaminotetralin hydrobromide M-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















